2,4-Dibromo-3,6-dimethylphenol basic properties
2,4-Dibromo-3,6-dimethylphenol basic properties
An In-depth Technical Guide to the Basic Properties of 2,4-Dibromo-3,6-dimethylphenol and Its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 2,4-dibromo-3,6-dimethylphenol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis of its closely related isomers to provide a robust and scientifically grounded understanding of its chemical and physical characteristics. The guide covers molecular structure, physicochemical properties, proposed synthesis methodologies, and predicted spectroscopic signatures. By examining the established data for isomers such as 2,4-dibromo-6-methylphenol and various other brominated dimethylphenols, we can infer the expected behavior and characteristics of the target compound, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: The Landscape of Brominated Phenols
Brominated phenols represent a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and flame retardants. The introduction of bromine atoms onto the phenol ring profoundly influences the molecule's reactivity, acidity, and biological activity. The specific substitution pattern of bromine atoms and alkyl groups, as in the case of 2,4-dibromo-3,6-dimethylphenol, dictates its unique chemical personality.
This guide focuses on elucidating the fundamental properties of 2,4-dibromo-3,6-dimethylphenol. Recognizing the current scarcity of dedicated literature for this exact isomer, we will employ a scientifically rigorous approach of inference and comparison with its better-documented isomers. This methodology allows for the construction of a reliable predictive model of its properties, thereby empowering researchers to make informed decisions in their experimental designs.
Molecular Structure and Isomeric Landscape
The core structure of 2,4-dibromo-3,6-dimethylphenol consists of a benzene ring substituted with a hydroxyl group, two bromine atoms at positions 2 and 4, and two methyl groups at positions 3 and 6. The spatial arrangement of these substituents is crucial in determining the molecule's steric and electronic properties.
To appreciate the nuances of 2,4-dibromo-3,6-dimethylphenol, it is instructive to consider its isomeric landscape. The relative positions of the bromine and methyl groups can vary, leading to a number of structural isomers, each with distinct properties.
Diagram 1: Isomeric Landscape of Dibromo-dimethylphenols
This diagram illustrates the structural relationship between 2,4-dibromo-3,6-dimethylphenol and some of its isomers. Understanding this landscape is key to predicting the properties of the lesser-known isomer.
Caption: Structural relationship of 2,4-dibromo-3,6-dimethylphenol with its isomers.
Physicochemical Properties: A Comparative Analysis
| Property | 2,4-Dibromo-6-methylphenol[1][2][3] | 2,4-Dibromo-3,5-dimethylphenol[4] | 4,6-Dibromo-2,3-dimethylphenol[5] | Predicted: 2,4-Dibromo-3,6-dimethylphenol |
| Molecular Formula | C₇H₆Br₂O | C₈H₈Br₂O | C₈H₈Br₂O | C₈H₈Br₂O |
| Molecular Weight | 265.93 g/mol | 279.96 g/mol | 279.96 g/mol | 279.96 g/mol |
| Appearance | White to light yellow crystalline solid | Solid (predicted) | Crystalline solid | Likely a solid at room temperature |
| Solubility | Soluble in organic solvents, limited in water | Predicted to be soluble in organic solvents | Soluble in organic solvents | Predicted to be soluble in organic solvents, limited in water |
| CAS Number | 609-22-3 | 38730-39-1 | Not readily available | Not assigned |
Based on the trends observed in its isomers, 2,4-dibromo-3,6-dimethylphenol is expected to be a solid at room temperature with a molecular weight of approximately 279.96 g/mol . Its solubility profile is anticipated to be similar to other brominated phenols, exhibiting good solubility in common organic solvents and poor solubility in water.
Synthesis Methodology: A Proposed Route
The synthesis of 2,4-dibromo-3,6-dimethylphenol can be logically approached through the electrophilic bromination of the corresponding precursor, 3,5-dimethylphenol. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl groups are also activating and will influence the regioselectivity of the bromination.
Proposed Experimental Protocol: Electrophilic Bromination of 3,5-Dimethylphenol
-
Dissolution: Dissolve 1 mole of 3,5-dimethylphenol in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon) in a reaction vessel equipped with a dropping funnel, stirrer, and a system to neutralize the evolved HBr gas.
-
Bromination: Cool the solution in an ice bath. Slowly add 2 moles of bromine (dissolved in the same solvent) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete bromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2,4-dibromo-3,6-dimethylphenol.
Diagram 2: Proposed Synthesis Workflow
This workflow outlines the key steps for the proposed synthesis of 2,4-dibromo-3,6-dimethylphenol.
Caption: Proposed workflow for the synthesis of 2,4-dibromo-3,6-dimethylphenol.
Spectroscopic Characterization: Predicted Signatures
The identity and purity of the synthesized 2,4-dibromo-3,6-dimethylphenol would be confirmed using a combination of spectroscopic techniques. Based on the known spectra of its isomers, we can predict the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent). There will be a singlet for the aromatic proton at the 5-position. Two distinct singlets are expected for the two methyl groups at positions 3 and 6, likely with different chemical shifts due to their different electronic environments.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (OH, Br, and CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the methyl groups and the aromatic ring around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band for the phenol around 1200 cm⁻¹.
-
C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight will be 278 g/mol for the species containing two ⁷⁹Br atoms.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group (-15 amu) and the loss of a bromine atom (-79 or -81 amu).
Safety and Handling
Brominated phenols should be handled with care in a well-ventilated fume hood. They are generally considered to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For 2,4-dibromo-6-methylphenol, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[1]. Similar precautions should be taken for 2,4-dibromo-3,6-dimethylphenol.
Conclusion and Future Directions
While direct experimental data for 2,4-dibromo-3,6-dimethylphenol remains elusive in the current scientific literature, this guide provides a robust, predictive framework for its fundamental properties. Through a detailed comparative analysis of its isomers, we have proposed its likely physicochemical characteristics, a viable synthetic route, and its expected spectroscopic signatures.
This work serves as a foundational resource for researchers and drug development professionals, enabling them to confidently incorporate 2,4-dibromo-3,6-dimethylphenol into their research programs. Future experimental validation of the predicted properties and the proposed synthesis protocol is a critical next step. Further investigation into the biological activity and potential applications of this and other understudied brominated phenols could unveil novel therapeutic agents or valuable chemical intermediates.
References
-
PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-tribromo-3,5-dimethylphenol. NIST WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Dibromo-3,4-dimethylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dibromo-6-(bromomethyl)phenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Scribd. (n.d.). Dimethylphenol Isomer NMR Analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). Retrieved from [Link]
-
ResearchGate. (n.d.). 4,6-Dibromo-2,3-dimethylphenol. Retrieved from [Link]
Sources
- 1. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 609-22-3: 2,4-dibromo-6-methylphenol | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dibromo-3,5-dimethylphenol | C8H8Br2O | CID 288024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
